molecular formula C24H14 B079391 Benzo(a)perylene CAS No. 11057-45-7

Benzo(a)perylene

Cat. No. B079391
CAS RN: 11057-45-7
M. Wt: 302.4 g/mol
InChI Key: JDPBLCQVGZLACA-UHFFFAOYSA-N
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Patent
US06753097B2

Procedure details

In accordance with a conventional manner, 7,14-dioxo-7,14-dihydrobenzo[a]perylene was treated in zinc powder contained in pyridine, and then, treated in 80% acetic acid. The resultant was refined in a conventional manner to thereby obtain a target material, benzo[a]perylene.
Name
7,14-dioxo-7,14-dihydrobenzo[a]perylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:19]2[C:20]3[C:5](=[C:6]4[C:21]5[C:14]([C:15]=3[CH:16]=[CH:17][CH:18]=2)=[CH:13][CH:12]=[CH:11][C:10]=5[C:9](=O)[CH:8]=[CH:7]4)[C:4]2[CH:23]=[CH:24][CH:25]=[CH:26][C:3]1=2>[Zn].N1C=CC=CC=1.C(O)(=O)C>[CH:11]1[C:10]2[C:21]3[C:14]([C:15]4[CH:16]=[CH:17][CH:18]=[C:19]5[C:20]=4[C:5]([C:6]=3[CH:7]=[CH:8][CH:9]=2)=[C:4]2[CH:23]=[CH:24][CH:25]=[CH:26][C:3]2=[CH:2]5)=[CH:13][CH:12]=1

Inputs

Step One
Name
7,14-dioxo-7,14-dihydrobenzo[a]perylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C2=C(C3=C4C=CC(C=5C=CC=C(C=6C=CC=C1C63)C54)=O)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C=3C=CC=C4C=C5C(=C(C=6C=CC=C1C26)C43)C=CC=C5

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.